sec-Butylhydrazine dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

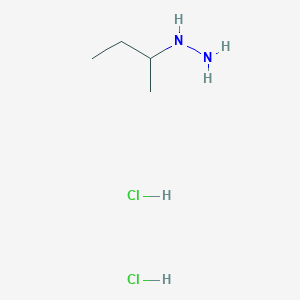

2D Structure

3D Structure of Parent

属性

IUPAC Name |

butan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-3-4(2)6-5;;/h4,6H,3,5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAMBWQCMVFVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677616 | |

| Record name | (Butan-2-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177361-36-2 | |

| Record name | (Butan-2-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Hydrazine Compounds in Scientific Inquiry

The story of hydrazine (B178648) compounds begins in 1875 with the German chemist Emil Fischer, who first coined the name "hydrazine" while working on organic compounds of mono-substituted hydrazine. wikipedia.org A few years later, in 1887, Theodor Curtius was the first to synthesize hydrazine sulfate (B86663). wikipedia.org However, it was the Dutch chemist Lobry de Bruyn who successfully prepared pure anhydrous hydrazine in 1895. wikipedia.org

Initially, hydrazine and its derivatives were primarily of academic interest. hydrazine.com The simple salts and aqueous solutions of hydrazine had limited direct applications due to the challenges in synthesizing the parent compound. acs.org The early 20th century saw a surge in interest in hydrazine, particularly for its potential as a high-energy rocket propellant. hydrazine.com During World War II, Germany utilized hydrazine hydrate (B1144303) in the Messerschmitt Me 163B rocket-powered fighter plane. hydrazine.com This military application spurred further research into hydrazine's propellant capabilities. hydrazine.com

Following the war, the applications of hydrazine expanded significantly. It became a crucial component in various industrial processes, including as a foaming agent for polymers, a precursor for pharmaceuticals and agrochemicals, and as an oxygen scavenger in power plant steam cycles to prevent corrosion. wikipedia.org The development of commercially viable production methods, such as improvements to the Raschig process, made hydrazine more accessible for a wider range of uses. hydrazine.com

Hydrazine derivatives, which are organic substances created by replacing one or more hydrogen atoms in hydrazine with an organic group, have also become important in various fields. wikipedia.orgresearchgate.net These derivatives are often easier to prepare than the parent hydrazine and have found widespread use. acs.org For example, many pharmaceuticals and pesticides are synthesized using hydrazine as a precursor, often involving the creation of heterocyclic rings like pyrazoles and pyridazines. wikipedia.org

Significance of Sec Butylhydrazine Dihydrochloride in Advanced Chemical Synthesis

While broad information on the specific applications of sec-butylhydrazine (B1332173) dihydrochloride (B599025) is not extensively detailed in publicly available literature, its significance can be inferred from the well-established roles of similar hydrazine (B178648) derivatives in chemical synthesis. Hydrazine compounds, in general, are valuable precursors in the synthesis of a variety of heterocyclic compounds.

Tertiary-butylhydrazine hydrochloride, a closely related compound, is utilized in the synthesis of 1,4,5-trisubstituted pyrazoles and pyrazolo[3,4-d]pyridazinones. It is also a key reagent in the microwave-assisted synthesis of N-pyrazole ureas. This suggests that sec-butylhydrazine dihydrochloride likely serves a similar function as a building block in the synthesis of complex organic molecules. The reactivity of the hydrazine moiety allows for the construction of various nitrogen-containing ring systems, which are common scaffolds in medicinal chemistry and materials science.

The synthesis of these complex molecules often involves the reaction of the hydrazine derivative with other organic compounds containing suitable functional groups. The specific stereochemistry and electronic properties of the sec-butyl group in this compound can influence the reactivity and the final structure of the resulting products, making it a potentially valuable tool for fine-tuning the properties of synthesized molecules.

Current Research Landscape and Emerging Applications of Sec Butylhydrazine Dihydrochloride

Established Reaction Pathways for Hydrazine Dihydrochloride Synthesis

The formation of hydrazine salts, particularly dihydrochlorides, is a fundamental process in organic synthesis. The most direct and common method involves the acid-base reaction between a hydrazine compound and hydrochloric acid. Hydrazine dihydrochloride itself can be prepared by treating hydrazine monohydrochloride with an additional equivalent of hydrogen chloride (HCl). nih.gov

A typical laboratory preparation starts with hydrazine hydrate (B1144303), the more common and safer form of hydrazine, which is reacted with hydrochloric acid. nih.gov The reaction is a straightforward neutralization that results in the formation of the corresponding salt. For substituted hydrazines, the final step of many synthetic sequences is the treatment of the isolated free base with ethereal or alcoholic HCl to precipitate the crystalline dihydrochloride salt. acs.org This salt form is often preferred due to its increased stability and non-hygroscopic nature compared to the free base. acs.org

Another established pathway is through double displacement reactions. For instance, hydrazine sulfate (B86663) can be reacted with a chloride salt like barium chloride. This results in the precipitation of insoluble barium sulfate, leaving the desired hydrazine hydrochloride in solution, which can then be isolated. nih.gov

Precursor Compounds and Reactant Optimization in this compound Formation

The synthesis of this compound is typically achieved through the alkylation of hydrazine with a suitable sec-butyl electrophile. The choice of precursors and reaction conditions is critical for maximizing yield and purity.

The most common precursors for introducing the sec-butyl group are sec-butyl halides, such as 2-bromobutane (B33332) or 2-chlorobutane. The reaction with hydrazine, a potent nucleophile, generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comnih.gov This is characteristic for reactions involving primary and secondary alkyl halides with strong, unhindered nucleophiles. organic-chemistry.org

A key feature of the SN2 mechanism is the inversion of stereochemistry at the chiral center. nih.govresearchgate.netresearchgate.net When a specific stereoisomer of the sec-butyl halide is used, the resulting sec-butylhydrazine will have the opposite configuration.

(S)-2-Bromobutane will yield (R)-sec-butylhydrazine .

(R)-2-Bromobutane will yield (S)-sec-butylhydrazine .

This stereochemical outcome is a direct consequence of the backside attack of the hydrazine nucleophile on the carbon atom bearing the halogen. nih.govresearchgate.net

It is important to manage reaction conditions to favor the SN2 pathway over the competing bimolecular elimination (E2) reaction, which would produce butene isomers. organic-chemistry.orgnih.gov Factors such as using a less basic nucleophile (hydrazine is more nucleophilic than basic) and controlling the temperature can help minimize the formation of elimination byproducts. organic-chemistry.org

Table 1: Stereochemical Outcome of SN2 Reaction

| Reactant Stereoisomer | Nucleophile | Mechanism | Product Stereoisomer |

| (S)-2-Bromobutane | Hydrazine | S | (R)-sec-Butylhydrazine |

| (R)-2-Bromobutane | Hydrazine | S | (S)-sec-Butylhydrazine |

Hydrazine hydrate (N₂H₄·xH₂O) is the most frequently used source of hydrazine in these alkylation reactions due to its availability and relative safety compared to anhydrous hydrazine. acs.org It serves as the nitrogen nucleophile that displaces the halide from the sec-butyl group. youtube.com Often, an excess of hydrazine hydrate is used to minimize the dialkylation of the hydrazine molecule, which would lead to the formation of 1,2-di-sec-butylhydrazine.

Alternatively, hydrazine salts such as hydrazine monohydrochloride can be reacted directly with a tertiary alcohol like tert-butanol (B103910) in the presence of hydrazine dihydrochloride, a process that has been shown to quantitatively form tert-butylhydrazine (B1221602) hydrochloride and could be analogous for sec-butanol. Upon successful alkylation and isolation of the free sec-butylhydrazine base, the final step is its conversion to the dihydrochloride salt. This is typically achieved by dissolving the product in a suitable organic solvent, such as ethanol (B145695) or ether, and treating it with a solution of hydrogen chloride. The this compound then precipitates as a stable, crystalline solid. acs.org

Advanced Synthetic Strategies for Enantiomerically Pure (S)-sec-Butylhydrazine Dihydrochloride and (R)-sec-Butylhydrazine Dihydrochloride

Producing enantiomerically pure forms of sec-butylhydrazine requires stereocontrolled synthetic methods. Asymmetric synthesis provides the tools to selectively generate one enantiomer over the other.

One of the most reliable methods in asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral sec-butylhydrazine, a general approach could involve:

Attachment: An achiral precursor is attached to a chiral auxiliary. For example, a chiral auxiliary like one of Evans' oxazolidinones could be acylated with a butenoyl group.

Diastereoselective Reaction: The resulting system undergoes a diastereoselective reaction. In this case, a conjugate addition of hydrazine to the butenoyl group would create the chiral center at the beta-position with a specific stereochemistry controlled by the auxiliary.

Cleavage: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched sec-butylhydrazine, which can then be converted to its dihydrochloride salt.

This strategy allows for the synthesis of either the (S) or (R) enantiomer by selecting the corresponding enantiomer of the chiral auxiliary.

Enantioselective catalysis is a powerful strategy for synthesizing chiral compounds, often using transition-metal catalysts with chiral ligands or biocatalysts. A highly effective method for producing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. nih.gov

The general pathway involves two main steps:

Hydrazone Formation: A ketone, in this case, 2-butanone, is condensed with a protected hydrazine (e.g., (benzyloxycarbonyl)hydrazine, Cbz-hydrazine) to form a prochiral N-acyl hydrazone.

Asymmetric Hydrogenation: The C=N double bond of the hydrazone is hydrogenated using a chiral catalyst. This step creates the stereocenter with high enantioselectivity.

Various catalytic systems have been developed for this purpose:

Rhodium Catalysts: Chiral Rh-complexes, such as those with Josiphos or Taniaphos ligands, have been shown to effectively catalyze the hydrogenation of N-alkoxycarbonyl hydrazones, yielding chiral hydrazines with high enantiomeric excess (ee). acs.org

Nickel Catalysts: More recently, earth-abundant metal catalysts have gained attention. Ni-complexes with chiral phosphine (B1218219) ligands (e.g., (S,S)-Ph-BPE) have been developed for the asymmetric hydrogenation of cyclic N-acyl hydrazones, achieving excellent yields and enantioselectivities (up to >99% ee).

Biocatalysis: Engineered enzymes, such as hydrazone reductases (HREDs) derived from imine reductases, offer a sustainable and highly selective route. Through directed evolution, biocatalysts have been developed that can reduce protected hydrazones with exceptional stereocontrol (>99% ee), providing a green alternative to metal-based catalysts. nih.gov

After the catalytic reaction, the protecting group on the hydrazine (e.g., Boc, Cbz) is removed, and the resulting enantiomerically pure sec-butylhydrazine is converted to its dihydrochloride salt.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Key Principle | Advantages | Typical Reagents/Catalysts |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to direct a diastereoselective reaction. | High reliability, predictable stereochemical outcome. | Evans' oxazolidinones, camphor (B46023) derivatives. |

| Enantioselective Catalysis | Use of a small amount of a chiral catalyst to generate large quantities of a chiral product. | High efficiency (catalytic turnover), atom economy. | Chiral Rh, Ni, or Ru complexes; Engineered enzymes (Hydrazone Reductases). nih.govacs.org |

Purification and Characterization Techniques in Synthetic Studies

The rigorous purification and characterization of this compound are paramount to ensure its suitability for subsequent applications. A combination of spectroscopic and chromatographic techniques is employed to confirm the structural integrity and assess the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. msu.edu ¹H NMR and ¹³C NMR are particularly informative. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule's hydrogen framework. For this compound, one would expect to observe distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons of the sec-butyl group, as well as signals for the hydrazine protons. The chemical environment of each proton influences its resonance frequency, providing key structural insights. chemicalbook.comchemicalbook.com For instance, the protons on the carbon adjacent to the nitrogen atoms of the hydrazine moiety would exhibit a characteristic downfield shift.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the sec-butyl group will produce a distinct signal, confirming the connectivity of the carbon atoms. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, further corroborating the structure. msu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For the analysis of this compound, a sample solution is first injected into an LC system. The LC column separates the target compound from impurities based on their differential interactions with the stationary and mobile phases. longdom.org The eluent from the LC is then introduced into the mass spectrometer.

The mass spectrometer ionizes the sec-butylhydrazine molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, a critical piece of data for confirming its identity. chemscene.com High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting fragment ions, offering detailed structural information and confirming the connectivity of the atoms within the molecule. nih.gov Derivatization with reagents like p-dimethylamino benzaldehyde (B42025) can be used to enhance the sensitivity of detection in LC-MS analysis of hydrazines. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement in liquid chromatography that utilizes smaller particle sizes (sub-2 µm) in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. youtube.com In the context of this compound analysis, UPLC can provide a more detailed purity profile, capable of separating closely related impurities that might co-elute in a standard HPLC run. The principles of separation are the same as in HPLC, but the enhanced efficiency of UPLC allows for a more stringent assessment of compound purity. bldpharm.comambeed.com

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients, including this compound. patsnap.comrasayanjournal.co.in The method typically involves injecting a solution of the sample onto a chromatographic column, often a reversed-phase column such as a C18 column. patsnap.com A mobile phase, which is a mixture of solvents like methanol (B129727) and water, is then pumped through the column. patsnap.comrasayanjournal.co.in

The separation is based on the differential partitioning of the sample components between the stationary phase and the mobile phase. A detector, commonly a UV detector, monitors the eluent from the column. patsnap.com this compound will have a characteristic retention time under specific chromatographic conditions. The area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity.

For accurate quantification, a reference standard of known purity is typically used to create a calibration curve. patsnap.com Method validation is crucial to ensure the reliability of the HPLC method and includes parameters such as linearity, precision, accuracy, and robustness. rasayanjournal.co.in In some cases, derivatization with an appropriate reagent may be employed to enhance the detectability of hydrazine compounds. patsnap.comrasayanjournal.co.in

Table 1: Spectroscopic and Chromatographic Data for Characterization

| Technique | Parameter | Typical Observation for sec-Butylhydrazine Dihydrochloride |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Distinct signals for CH₃, CH₂, CH, and NH₂/NH₃⁺ protons. |

| Integration | Proportional to the number of protons in each group. | |

| Coupling (J) | Splitting patterns revealing adjacent proton relationships. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the unique carbon atoms of the sec-butyl group. |

| LC-MS | [M+H]⁺ | Ion corresponding to the protonated molecular weight of the free base. |

| Retention Time | Characteristic time of elution under specific LC conditions. | |

| MS/MS Fragments | Predictable fragmentation pattern confirming the structure. | |

| UPLC/HPLC | Retention Time | A single major peak at a specific time. |

| Purity (%) | Calculated from the relative peak area of the main component. |

Note: Specific chemical shifts and retention times are dependent on the experimental conditions (e.g., solvent, mobile phase composition, column type).

Yield Optimization and Scalability Studies in this compound Synthesis

The successful transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process hinges on rigorous yield optimization and scalability studies. For this compound, this involves a systematic investigation of various reaction parameters to maximize the product yield and ensure the process is safe, cost-effective, and reproducible on a larger scale.

Yield Optimization: The optimization of reaction yield typically involves a multiparametric approach. Key variables that are often investigated include:

Stoichiometry of Reactants: The molar ratio of the starting materials can significantly impact the reaction outcome. Studies may explore varying the equivalents of the hydrazine source and the sec-butylating agent to find the optimal balance that maximizes the formation of the desired product while minimizing the formation of byproducts.

Reaction Temperature: Temperature plays a critical role in reaction kinetics. Lower temperatures may lead to slow reaction rates, while excessively high temperatures could promote side reactions or decomposition of the product. A systematic study to identify the optimal temperature profile for the reaction is essential.

Reaction Time: The duration of the reaction is another crucial factor. Insufficient reaction time can lead to incomplete conversion, whereas prolonged reaction times might result in the degradation of the product. Monitoring the reaction progress over time using techniques like HPLC allows for the determination of the point at which maximum yield is achieved.

Solvent Effects: The choice of solvent can influence the solubility of reactants, reaction rates, and the product's stability. Different solvents or solvent mixtures may be screened to identify the medium that affords the highest yield and facilitates product isolation.

Catalyst Loading and Type: If the synthesis involves a catalyst, its concentration and nature are critical parameters to optimize.

Scalability Studies: Scaling up a chemical synthesis from the gram scale to the kilogram or multi-kilogram scale presents several challenges. What works efficiently in a small laboratory flask may not translate directly to a large reactor. Key considerations in scalability studies for this compound synthesis include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become significant safety and control issues in large reactors due to the lower surface-area-to-volume ratio. The ability to efficiently add or remove heat is crucial.

Mass Transfer and Mixing: Ensuring efficient mixing of reactants in a large volume is essential for maintaining consistent reaction rates and preventing localized "hot spots" or areas of high concentration. The type of agitator, its speed, and the reactor geometry are important factors.

Work-up and Isolation Procedures: Procedures such as extraction, filtration, and crystallization need to be adapted for large-scale operations. For instance, a simple filtration in the lab may require specialized filtration equipment on a plant scale. The efficiency of product isolation directly impacts the final isolated yield.

Process Safety: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the large-scale synthesis, including the handling of flammable solvents, corrosive reagents, or potentially energetic intermediates.

A successful scalable synthesis of this compound would be one that is robust, provides a consistent and high yield of the desired product, and can be operated safely and economically at the required production volume. nih.gov

Table 2: Parameters for Yield Optimization and Scalability

| Parameter | Focus of Study | Desired Outcome |

|---|---|---|

| Reactant Ratio | Stoichiometry of hydrazine source and sec-butylating agent. | Maximize product formation, minimize byproducts. |

| Temperature | Identify the optimal temperature range for the reaction. | High reaction rate with minimal degradation. |

| Time | Determine the ideal reaction duration. | Complete conversion without product loss. |

| Solvent | Screen various solvents and solvent mixtures. | Improved solubility, reaction rate, and ease of isolation. |

| Mixing | Agitator design and speed in large reactors. | Homogeneous reaction mixture, efficient mass and heat transfer. |

| Purification | Develop scalable crystallization and filtration methods. | High purity and high recovery of the final product. |

Nucleophilic Reactivity of Hydrazine Moiety in Salt Form

The hydrazine group (-NHNH2) is characterized by the presence of two nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile. However, in the dihydrochloride salt form, these lone pairs are protonated, significantly diminishing their nucleophilic character. For this compound to act as a nucleophile, a deprotonation step is generally required to free up the lone pair on at least one of the nitrogen atoms.

The nucleophilicity of hydrazines is a complex phenomenon. While the presence of two adjacent nitrogen atoms might suggest enhanced reactivity due to the alpha effect, studies on the kinetics of reactions involving various hydrazines have shown that this is not always the case. nih.gov The reactivity of hydrazine is comparable to that of methylamine, indicating that the substitution of a hydrogen atom in ammonia (B1221849) with an amino group does not necessarily lead to a significant increase in nucleophilicity. nih.govresearchgate.net The solvent also plays a crucial role, with the reactivity of amines and hydrazines being considerably lower in water compared to acetonitrile, although the relative reactivities of different substituted amines and hydrazines remain similar in both solvents. nih.govresearchgate.net

The repulsion between the lone pairs on the adjacent nitrogen atoms in the free hydrazine can increase its nucleophilicity compared to ammonia. quora.com In the context of sec-butylhydrazine, the sec-butyl group, being an electron-donating alkyl group, can further enhance the nucleophilicity of the nitrogen atoms.

Reaction Mechanisms in Derivative Formation

The nucleophilic nature of the deprotonated sec-butylhydrazine allows it to participate in a variety of reactions to form a range of derivatives. These reactions are fundamental to its application as a building block in organic synthesis.

Alkylation and Acylation Reactions Involving this compound

Once deprotonated, sec-butylhydrazine can readily undergo alkylation and acylation reactions. In these reactions, the nucleophilic nitrogen atom attacks an electrophilic carbon center, such as an alkyl halide or an acyl halide/anhydride.

Alkylation: The reaction with an alkyl halide proceeds via a nucleophilic substitution mechanism (SN2). The deprotonated hydrazine acts as the nucleophile, displacing the halide ion from the alkyl halide to form a new N-C bond.

Acylation: Acylation reactions with acyl halides or anhydrides are vigorous and result in the formation of N-acylhydrazines. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to give the acylated product and a leaving group.

Condensation Reactions with Carbonyl Compounds for Hydrazone Derivatives

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. libretexts.org This reaction is a type of nucleophilic addition to the carbonyl group, followed by a dehydration step. libretexts.orglibretexts.org

The mechanism involves the initial attack of the deprotonated hydrazine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. lookchem.com This is typically the rate-determining step. lookchem.com The hemiaminal then undergoes dehydration, often acid-catalyzed, to yield the stable hydrazone product, characterized by a C=N double bond. libretexts.orgresearchgate.netresearchgate.net The formation of hydrazones is a versatile method for creating new carbon-nitrogen bonds and is a key step in many synthetic pathways. wikipedia.org

Protonation and Deprotonation Equilibria of the Dihydrochloride Salt

This compound exists in equilibrium with its deprotonated forms in solution. The position of this equilibrium is dictated by the pKa of the respective conjugate acids and the pH of the medium. Hydrazine itself is a weak base, and its basicity is comparable to that of ammonia. wikipedia.org

The dihydrochloride salt has two acidic protons that can be removed. The first deprotonation yields the monohydrochloride salt, and the second deprotonation gives the free base, sec-butylhydrazine.

| Equilibrium Step | Equation |

| First Deprotonation | [sec-C4H9NH2NH3]2+ 2Cl- ⇌ [sec-C4H9NHNH3]+ Cl- + H+ + Cl- |

| Second Deprotonation | [sec-C4H9NHNH3]+ Cl- ⇌ sec-C4H9NHNH2 + H+ + Cl- |

The extent of deprotonation, and thus the concentration of the nucleophilic free base, can be controlled by adjusting the pH of the reaction mixture. In many reactions involving this compound, a base is added to neutralize the HCl and shift the equilibrium towards the free hydrazine, thereby facilitating its nucleophilic attack.

Stability and Decomposition Pathways under various Reaction Conditions

The stability of this compound is an important consideration in its handling and use. As a salt, it is generally more stable and less volatile than the free base. However, like many hydrazine derivatives, it can undergo decomposition under certain conditions.

Information from safety data sheets for similar compounds like tert-butylhydrazine hydrochloride indicates that these compounds are generally stable under normal conditions. fishersci.comthermofisher.com However, they are incompatible with oxidizing agents. fishersci.comthermofisher.com

Thermal decomposition can lead to the release of hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. fishersci.comthermofisher.com The decomposition of other substituted hydrazines, such as 1,2-bis(sulfonyl)-1-alkylhydrazines, has been shown to proceed via first-order kinetics in aqueous solutions, generating nitrogen gas and other products. nih.gov While the specific decomposition pathways for this compound are not extensively detailed in the provided search results, the general reactivity of hydrazines suggests that oxidation and thermal stress are key factors in its degradation.

Applications of Sec Butylhydrazine Dihydrochloride in Chemical Transformations

Role as a Key Intermediate in Organic Synthesis

sec-Butylhydrazine (B1332173) dihydrochloride (B599025) serves as a valuable intermediate in organic synthesis, primarily owing to the reactivity of its hydrazine (B178648) moiety. The presence of two nitrogen atoms with lone pairs of electrons makes it a potent nucleophile, capable of reacting with a variety of electrophilic partners. This reactivity is the foundation for its use in the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental transformations in the synthesis of a wide array of organic compounds.

The dihydrochloride salt form of the compound enhances its stability and handling properties, making it a more convenient reagent in a laboratory setting compared to its free base form. The salt can be readily converted to the free hydrazine in situ, typically by the addition of a base, allowing for controlled reactivity in synthetic protocols.

Precursor for the Development of Novel Hydrazine Derivatives

The primary application of sec-butylhydrazine dihydrochloride lies in its role as a precursor for the synthesis of more complex hydrazine derivatives. These derivatives are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and other functional materials.

Synthesis of Substituted Hydrazines

The nitrogen atoms of sec-butylhydrazine can be selectively alkylated or acylated to produce a variety of substituted hydrazines. The sec-butyl group provides a degree of steric hindrance that can influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered nitrogen atom. These synthetic transformations open avenues to a diverse library of hydrazine-containing molecules with tailored electronic and steric properties.

Formation of Heterocyclic Compounds (e.g., Pyrazoles, Pyrazolopyridines)

One of the most significant applications of hydrazine derivatives is in the synthesis of nitrogen-containing heterocyclic compounds. This compound is a key reagent in the construction of pyrazole (B372694) and pyrazolopyridine ring systems.

Pyrazoles: These five-membered aromatic heterocycles are synthesized through the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The reaction with this compound introduces a sec-butyl group onto one of the nitrogen atoms of the pyrazole ring. The regioselectivity of this cyclization can be influenced by the reaction conditions and the nature of the dicarbonyl substrate. The resulting N-sec-butylpyrazoles are valuable scaffolds in medicinal chemistry, often exhibiting a range of biological activities.

Pyrazolopyridines: These fused heterocyclic systems are of great interest in drug discovery. Their synthesis often involves a multi-component reaction where this compound can be employed as the hydrazine source. The reaction typically proceeds by the initial formation of a pyrazole ring, which then undergoes a subsequent annulation reaction to form the fused pyridine (B92270) ring. The sec-butyl substituent can play a role in modulating the pharmacological properties of the final pyrazolopyridine product.

Utilization in Complex Molecule Construction

The ability of this compound to participate in the formation of key structural motifs makes it a useful tool in the synthesis of more complex molecules. Its incorporation can introduce a specific stereochemical and electronic environment into a target molecule. While specific examples in the literature are not as widespread as for other hydrazine derivatives, the fundamental reactivity of the sec-butylhydrazine moiety suggests its potential utility in the assembly of intricate molecular frameworks.

Contributions to Material Science and Polymer Chemistry

The applications of this compound in material science and polymer chemistry are an emerging area of research. Hydrazine derivatives can be used as building blocks for the synthesis of polymers with unique properties. The incorporation of the sec-butylhydrazine unit into a polymer backbone could influence its thermal stability, solubility, and mechanical properties. Furthermore, the nitrogen atoms in the hydrazine moiety can act as coordination sites for metal ions, opening up possibilities for the development of novel coordination polymers and materials with interesting electronic or catalytic properties. However, detailed research in this specific area remains limited.

Pharmacological and Biochemical Research Applications of Sec Butylhydrazine Dihydrochloride and Its Derivatives

Investigation of Enzyme Inhibition Potentials

The unique chemical properties of hydrazine-based compounds make them valuable tools for studying and modulating enzyme activity.

Studies on Hydrazine-Based Enzyme Inhibitors

Hydrazine (B178648) derivatives are a well-established class of enzyme inhibitors, capable of targeting a wide range of enzymes. Their reactivity allows them to act as mechanism-based inhibitors, often forming covalent bonds with enzyme cofactors or active site residues. acs.orgnih.gov This covalent modification can lead to irreversible inhibition, a desirable characteristic for therapeutic agents in certain contexts.

Research has demonstrated that hydrazine-containing molecules can inhibit various enzyme classes, including:

Amine Oxidases: Hydrazines are known inhibitors of copper-containing amine oxidases. acs.org For example, they can interfere with the catalytic cycle of enzymes like lysyl oxidase by reacting with the topaquinone (B1675334) (TPQ) cofactor. acs.org This interaction halts the enzymatic reaction, as the catalytic aspartic acid is unable to abstract a proton from the secondary amine group of the bound hydrazine. acs.org

Monoamine Oxidase (MAO): Certain hydrazine derivatives are recognized as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters. researchgate.net

Quinone-dependent Enzymes: The electron-rich nature of hydrazines enables them to target enzymes with electron-poor cofactors. acs.org This includes not only flavoenzymes but also other classes of enzymes with electrophilic centers. acs.org

Heme-containing Enzymes: Organohydrazines have been shown to inhibit enzymes with heme cofactors. nih.gov

The inhibitory mechanism often involves the hydrazine moiety acting as a nucleophile, attacking an electrophilic center within the enzyme's active site. This can result in the formation of a stable covalent adduct, effectively inactivating the enzyme. acs.org

Specificity and Selectivity in Enzyme-Ligand Interactions

A key challenge in the development of enzyme inhibitors is achieving selectivity for the target enzyme over other related enzymes. This is crucial for minimizing off-target effects. The structural features of hydrazine derivatives play a significant role in determining their specificity and selectivity.

For instance, in the context of amine oxidase inhibition, the nature of the organic substituent on the hydrazine core can dramatically influence binding affinity and selectivity. nih.gov While phenylhydrazine (B124118) is a potent inhibitor of lysyl oxidase, it exhibits poor selectivity. nih.gov In contrast, other hydrazine derivatives, such as certain hydrazides, have shown a more favorable selectivity profile, suggesting they may be better starting points for developing selective inhibitors. nih.gov

The size and shape of the inhibitor are also critical. Larger and more elaborate structures that are well-matched to the active site of the target enzyme are likely to exhibit greater selectivity. nih.gov This is because they may be sterically hindered from binding to the narrower active sites of off-target enzymes. nih.gov Furthermore, modifications to the hydrazine structure, such as N-methylation, have been shown to increase potency against a target enzyme like Vascular Adhesion Protein-1 (VAP-1) while reducing inhibition of MAO, thereby enhancing selectivity. acs.org

Exploration of Biological Activity in Cellular Systems

The biological effects of sec-butylhydrazine (B1332173) dihydrochloride (B599025) and its derivatives extend beyond enzyme inhibition and have been explored in various cellular contexts.

Anti-fungal Activity of Hydrazone Derivatives

Hydrazone derivatives, which can be synthesized from hydrazines, have emerged as a promising class of antifungal agents. mdpi.comnih.gov The increasing prevalence of drug-resistant fungal infections necessitates the development of new therapeutic options. nih.gov

Studies have shown that certain hydrazone derivatives exhibit significant antifungal activity against a range of pathogenic fungi, including various Candida species and Trichosporon asahii. mdpi.com The mechanism of action for some of these compounds appears to involve disruption of the fungal cell membrane. mdpi.com

For example, specific hydrazone compounds have demonstrated potent activity against clinical isolates of Candida parapsilosis and T. asahii, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. mdpi.com Furthermore, some hydrazine-based compounds have shown efficacy against fluconazole- or caspofungin-resistant strains of Candida albicans. nih.gov These compounds were also found to be fungicidal, meaning they actively kill the fungal cells, and could inhibit the formation of biofilms, which are a key virulence factor for many pathogenic fungi. nih.gov

Antifungal Activity of Selected Hydrazone Derivatives

| Compound | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| [4-pyridin-2-ylbenzaldehyde] (13a) | C. parapsilosis, T. asahii | MIC range of 16–32 μg/mL | mdpi.com |

| tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) | C. parapsilosis, T. asahii | MIC range of 8–16 μg/mL | mdpi.com |

| Hyd. H, Hyd. OCH3, and Hyd.Cl | C. albicans (including resistant strains) | Significant reduction in viability, fungicidal activity, biofilm reduction | nih.gov |

Effects on Cellular Pathways and Signaling Mechanisms

The biological activities of hydrazine derivatives are a consequence of their interactions with various cellular components, leading to the modulation of signaling pathways. While specific research on the direct effects of sec-butylhydrazine dihydrochloride on cellular pathways is limited, the broader class of hydrazine-containing compounds is known to influence several biological processes.

Their ability to inhibit enzymes like MAO can have profound effects on neurotransmitter levels and signaling in the nervous system. researchgate.net The inhibition of lysyl oxidase by hydrazine derivatives can impact cancer metastasis, as this enzyme's activity is often upregulated in various cancers. nih.govclarku.edu By blocking lysyl oxidase, these compounds can limit the metastatic potential of cancer cells. clarku.edu

The diverse biological activities reported for hydrazone derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects, suggest that these compounds can interact with a multitude of cellular targets and pathways. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. gardp.orgnih.gov They aim to understand how the chemical structure of a molecule correlates with its biological activity. gardp.org By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key structural features, or pharmacophores, responsible for the desired biological effect. gardp.orgnih.gov

For hydrazine derivatives, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. These studies involve exploring the effects of different substituents on the hydrazine core. For example, the nature of the R-groups in a series of hydrazine-based inhibitors can significantly impact their inhibitory activity against a particular enzyme. nih.gov

Key aspects explored in SAR studies of hydrazine analogues include:

The nature of the organic scaffold: The size, shape, and electronic properties of the substituent attached to the hydrazine moiety can influence binding affinity and selectivity. nih.gov

Substitution patterns: The position and type of substituents on an aromatic ring can dramatically alter biological activity. nih.gov

Conformational effects: The three-dimensional shape of the molecule is critical for its interaction with the target protein. drugdesign.org

The insights gained from SAR studies guide the rational design of new analogues with improved therapeutic potential. nih.gov For instance, if a particular substituent is found to enhance activity, medicinal chemists can synthesize new compounds that incorporate this feature. Conversely, if a structural modification leads to a loss of activity or an increase in toxicity, that feature can be avoided in future designs.

Research on "this compound" Inconclusive

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research pertaining to the molecular docking and computational chemistry of This compound . The current body of scientific work does not provide sufficient data to construct a detailed article on this specific compound as requested.

However, extensive research exists on the broader class of hydrazine derivatives , particularly in the context of their interactions with various biological targets. This research frequently employs molecular docking and computational chemistry to explore their potential as enzyme inhibitors.

Given the absence of information on this compound, we recommend refocusing the article on the well-documented pharmacological and biochemical research applications of hydrazine derivatives . This would allow for a thorough and scientifically accurate discussion, supported by a wealth of available data. Key areas of investigation for hydrazine derivatives include their role as inhibitors of:

Monoamine Oxidase (MAO): Numerous studies have synthesized and evaluated hydrazine derivatives, such as hydrazones, as potent and selective inhibitors of both MAO-A and MAO-B. nih.govacs.orgnih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of the MAO enzymes. nih.govnih.gov

Carbonic Anhydrase (CA): Research has explored hydrazinyl-based benzenesulfonamides as inhibitors of various human carbonic anhydrase isoforms. nih.gov In silico investigations have complemented in vitro assays to understand the structure-activity relationships and selectivity of these compounds. nih.gov

Thymidine (B127349) Phosphorylase (TP): Novel classes of potent thymidine phosphorylase inhibitors based on structures like benzopyrazine have been developed and studied using molecular docking to understand their binding interactions. nih.govresearchgate.net

A revised focus on hydrazine derivatives would enable the creation of a comprehensive and informative article, complete with detailed research findings and data tables as initially requested. This would include insights into ligand-target interactions, structure-activity relationships, and the application of computational tools in drug design and discovery.

Analytical and Spectroscopic Characterization of Sec Butylhydrazine Dihydrochloride and Its Reaction Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of sec-butylhydrazine (B1332173) dihydrochloride (B599025). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For sec-butylhydrazine dihydrochloride, the proton (¹H) NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the sec-butyl group and the hydrazine (B178648) moiety. The splitting patterns of these signals, governed by spin-spin coupling, provide further insight into the connectivity of the atoms.

Expected ¹H NMR Spectral Data for the sec-Butyl Group: The sec-butyl group [(CH₃CH₂CH(CH₃))] will exhibit characteristic signals. The methyl protons adjacent to the chiral center will appear as a doublet, while the terminal methyl protons of the ethyl group will present as a triplet. The methylene (B1212753) protons will likely appear as a complex multiplet due to coupling with adjacent protons. The single proton on the chiral carbon, bonded to the nitrogen, will also produce a multiplet.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the sec-butyl group, each with a unique chemical shift depending on its electronic environment.

While specific, experimentally verified NMR data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of similar structures, such as sec-butylbenzene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the sec-Butyl Group in a Hydrazine Derivative This table is illustrative and based on general principles and data from related compounds.

| Nucleus | Position in sec-Butyl Group | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| ¹H | -CH(CH₃)- | ~2.5 - 3.5 | Multiplet |

| ¹H | -CH(CH₃)- | ~1.0 - 1.5 | Doublet |

| ¹H | -CH₂- | ~1.4 - 1.8 | Multiplet |

| ¹H | -CH₂CH₃ | ~0.8 - 1.2 | Triplet |

| ¹³C | -CH(CH₃)- | ~50 - 60 | N/A |

| ¹³C | -CH(CH₃)- | ~15 - 25 | N/A |

| ¹³C | -CH₂- | ~25 - 35 | N/A |

| ¹³C | -CH₂CH₃ | ~10 - 20 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion and several fragment ions.

The molecular ion peak for sec-butylhydrazine (the free base) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the sec-butyl group would produce characteristic ions. A publicly available mass spectrum for sec-butylhydrazine provides insight into its fragmentation pattern under EI conditions.

Table 2: Mass Spectrometry Data for sec-Butylhydrazine

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 29 | 100 | [C₂H₅]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

| 88 | 5 | [C₄H₁₂N₂]⁺ (Molecular Ion) |

The reaction products of sec-butylhydrazine, such as hydrazones formed with aldehydes or ketones, would exhibit molecular ions corresponding to their respective molecular weights. The fragmentation patterns would show characteristic losses of fragments from both the sec-butyl group and the carbonyl-derived portion of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H bonds.

Expected IR Absorption Bands for this compound:

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹, characteristic of the hydrazinium (B103819) ion (-NH₂NH₃⁺).

C-H stretching: Sharp bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the sec-butyl group.

N-H bending: Absorption bands around 1500-1600 cm⁻¹.

C-H bending: Bands in the region of 1370-1470 cm⁻¹.

For comparison, the IR spectrum of hydrazine dihydrochloride shows strong, broad absorptions in the N-H stretching region, which is consistent with the presence of the hydrazinium ion. docbrown.info The reaction of sec-butylhydrazine with a carbonyl compound to form a hydrazone would result in the appearance of a new characteristic band for the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.

Table 3: General IR Absorption Frequencies for Hydrazine Derivatives and Reaction Products

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (Hydrazinium) | 3000 - 3300 (broad) | Present in the dihydrochloride salt. |

| C-H Stretch (Alkyl) | 2850 - 3000 | From the sec-butyl group. |

| N-H Bend | 1500 - 1600 | - |

| C=N Stretch (Hydrazone) | 1600 - 1650 | Appears in reaction products with carbonyls. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method could be used to definitively establish the solid-state structure of this compound, including bond lengths, bond angles, and the conformation of the sec-butyl group.

While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on other hydrazine salts, such as hydrazine dihydrochloride and various alkylhydrazine salts, have been conducted. nist.gov These studies reveal details about the hydrogen bonding networks and the packing of the ions in the crystal lattice. For this compound, X-ray analysis would be expected to show a complex network of hydrogen bonds involving the hydrazinium moiety and the chloride ions.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures containing this compound and its reaction products.

Gas Chromatography (GC): The analysis of hydrazines by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization is often employed to create more volatile and stable compounds suitable for GC analysis. For instance, reaction with a suitable derivatizing agent can convert sec-butylhydrazine into a less polar derivative.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of hydrazine compounds. Reversed-phase HPLC can be used, but due to the high polarity of small hydrazines, hydrophilic interaction liquid chromatography (HILIC) may provide better retention and separation. The use of a UV detector is possible if the hydrazine is derivatized with a UV-active chromophore or if the analysis is of a UV-active reaction product.

Analysis of Isomers: The separation of isomers, such as sec-butylhydrazine from its isomers (n-butylhydrazine, isobutylhydrazine, and tert-butylhydrazine), can be a significant analytical challenge. Specialized chromatographic conditions, potentially involving specific column chemistries or mobile phase compositions, would be required to achieve baseline separation of these closely related compounds.

Environmental and Safety Considerations in Research with Sec Butylhydrazine Dihydrochloride

Safe Handling and Storage Protocols for Hydrazine (B178648) Compounds

Hydrazine and its derivatives are classified as hazardous materials due to their reactivity and toxicity. dtic.mil Safe handling and storage are therefore critical to prevent exposure and accidents.

Engineering Controls and Personal Protective Equipment (PPE):

Ventilation: Work with hydrazine compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below established exposure limits. arxada.com The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for hydrazine at 1.0 part per million (ppm) as an eight-hour time-weighted average (TWA). arxada.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes chemical safety goggles, butyl rubber gloves, and a lab coat or chemical-resistant apron. arxada.comcroneri.co.uk In situations where ventilation is insufficient or during spill cleanup, a NIOSH-approved full-face positive-pressure supplied-air respirator or a self-contained breathing apparatus (SCBA) is required. arxada.com

Storage Requirements:

Containers: Hydrazine compounds should be stored in tightly sealed, original containers in a cool, dry, and well-ventilated area. croneri.co.ukfishersci.com Opened containers must be carefully resealed and kept upright to prevent leakage. croneri.co.uk

Incompatibilities: These compounds are strong reducing agents and must be stored separately from oxidizing agents (like hydrogen peroxide and nitric acid), acids, and metals. arxada.comnj.gov Contact with materials such as wood, cloth, or rusty metals can lead to spontaneous ignition. nj.govnoaa.gov

Ignition Sources: All sources of ignition, including open flames, sparks, and static discharge, must be eliminated from storage and handling areas. croneri.co.ukchemicalbook.com Electrical equipment should be explosion-proof, and non-sparking tools should be used. arxada.comchemicalbook.com

Emergency Preparedness:

Safety showers and eyewash stations should be readily accessible in areas where hydrazine compounds are handled. arxada.com

Personnel should be trained in emergency procedures for spills and exposures. nj.gov

Waste Management and Disposal of sec-Butylhydrazine (B1332173) Dihydrochloride (B599025)

Proper disposal of sec-butylhydrazine dihydrochloride and other hydrazine-containing wastes is crucial to prevent environmental contamination and ensure regulatory compliance. nih.gov

Waste Classification and Labeling:

Wastes containing hydrazine compounds are generally classified as hazardous waste. nih.gov

All waste containers must be clearly labeled with the chemical name and associated hazards. siu.edu

Disposal Methods:

Neutralization: A common method for treating dilute aqueous solutions of hydrazine is through oxidation. dtic.mil This can be achieved by adding a dilute solution of an oxidizing agent like sodium hypochlorite (B82951) or calcium hypochlorite. dtic.milnexchem.co.uk The goal is to convert the hydrazine to nitrogen and water. dtic.mil However, it's important to note that incomplete reactions, particularly with dimethylhydrazine and hypochlorite, can produce carcinogenic byproducts. nih.gov

Incineration: For larger quantities or more concentrated waste, incineration in a licensed hazardous waste facility is the recommended disposal method. nih.govinchem.org The incinerator should be equipped with an afterburner and scrubber to handle potentially toxic emissions. inchem.org

Professional Disposal Services: It is often advisable to use a licensed hazardous waste disposal contractor for the collection and disposal of chemical waste. siu.edunexchem.co.uk

Spill Management:

In the event of a spill, the area should be evacuated, and all ignition sources eliminated. croneri.co.uknoaa.gov

Personnel involved in the cleanup must wear appropriate PPE. arxada.comnoaa.gov

The spilled material should be absorbed with a non-combustible absorbent material like dry sand or vermiculite. noaa.gov Combustible materials should not be used. nj.gov

The absorbed waste should be placed in a sealed container for disposal as hazardous waste. croneri.co.uknoaa.gov

The spill area should be thoroughly ventilated. nj.gov

Environmental Fate and Degradation Studies of Hydrazine Derivatives

The environmental fate of hydrazine derivatives is influenced by a variety of chemical and biological processes.

Degradation in Aqueous Environments:

Hydrazine and its derivatives can degrade in water through processes like autoxidation and biodegradation. jksus.org

Autoxidation, the reaction with dissolved oxygen, is a primary degradation pathway and is influenced by factors such as pH, the presence of metal ions (like copper), and organic matter content. jksus.org This process ultimately produces nitrogen gas and water. dtic.mil

Biodegradation by bacteria in the water column also contributes to the breakdown of these compounds. jksus.org Studies have shown that some hydrazine compounds can be readily biodegraded after an initial lag period. chemicalbook.com

Despite these degradation pathways, some hydrazine fuels have been found to be relatively stable in uncatalyzed aqueous solutions, with half-lives of 10-14 days in pond and seawater under certain conditions. dtic.mil

Behavior in Soil:

The mobility and persistence of hydrazine derivatives in soil are dependent on factors like soil type, organic carbon content, and the presence of microorganisms. osti.gov

Some studies indicate that hydrazine compounds can be protected from degradation through interactions with soil minerals like hematite, potentially increasing their persistence. researchgate.net

Bioaccumulation:

The potential for bioaccumulation of hydrazine in aquatic organisms is generally considered to be low. cerij.or.jp

Toxicity to Aquatic Life:

Hydrazine has been shown to be toxic to various aquatic organisms, including algae, invertebrates, and fish. cerij.or.jp Toxicity values can vary significantly depending on the species and the specific hydrazine derivative. cerij.or.jp

Future Directions and Interdisciplinary Research Opportunities for Sec Butylhydrazine Dihydrochloride

Development of Novel Catalytic Applications

The future of asymmetric catalysis relies on the development of novel, efficient, and selective chiral ligands. The inherent chirality of sec-butylhydrazine (B1332173) dihydrochloride (B599025) makes it an attractive precursor for the synthesis of new chiral ligands and catalysts.

Research could be directed towards synthesizing ligands where the sec-butylhydrazine moiety is a key component. The specific steric and electronic properties of the sec-butyl group could play a crucial role in the enantioselectivity of metal-catalyzed reactions. semanticscholar.orgbohrium.com For instance, chiral hydrazines can be synthesized through the asymmetric hydrogenation of hydrazones, often catalyzed by earth-abundant metals like nickel, which enhances the sustainability of the process. chemistryviews.orgacs.orgresearchgate.net Future work could involve developing a nickel-catalyzed process to produce enantiomerically pure sec-butylhydrazine, which could then be incorporated into more complex ligand architectures, such as phosphine-hydrazine or N-heterocyclic carbene (NHC)-hydrazine ligands.

These new ligands could be screened in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and allylic alkylations. semanticscholar.orgacs.org The development of catalysts derived from sec-butylhydrazine could offer a cost-effective and sustainable alternative to those based on precious metals like rhodium, iridium, and palladium. chemistryviews.orgacs.org

Design of Advanced Pharmaceutical Agents

Hydrazine (B178648) derivatives and their corresponding hydrazones are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, anticonvulsant, and anti-inflammatory properties. nih.govekb.egd-nb.info The true potential of sec-butylhydrazine dihydrochloride in this field lies in its identity as a chiral building block. The synthesis of enantiopure drugs is a major focus in the pharmaceutical industry to improve efficacy and reduce side effects.

Future research should focus on utilizing (R)- and (S)-sec-butylhydrazine dihydrochloride as starting materials for the stereoselective synthesis of complex bioactive molecules. Chiral hydrazines are valuable intermediates for creating compounds with multiple stereocenters. acs.org The compound can be used to synthesize a variety of chiral hydrazones and heterocyclic systems, such as pyrazoles and pyridazines, which are known pharmacophores. nih.govresearchgate.net The sec-butyl group itself could be incorporated to enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile.

Furthermore, methods for the efficient synthesis of substituted hydrazines are continually being developed, which could be applied to create a library of sec-butylhydrazine derivatives for high-throughput screening against various biological targets. d-nb.infoorganic-chemistry.org

Integration into Sustainable Chemical Processes

Hydrazine is known as a "green" reducing agent because its oxidation by-products are typically nitrogen gas and water. mdpi.com Research could explore the use of sec-butylhydrazine as a reducing agent in organic synthesis. The sec-butyl group might modulate the compound's reactivity and solubility, offering advantages over unsubstituted hydrazine in specific applications. The environmental fate of alkylhydrazines is a critical aspect, as they degrade rapidly in most environmental media, primarily through oxidation, which is a favorable characteristic for a sustainable chemical. cdc.govnih.govresearchgate.net

Additionally, hydrazine-based compounds are being investigated for energy applications, such as in green propellants and for the chemical storage and production of hydrogen gas from water. mdpi.com Future studies could assess sec-butylhydrazine derivatives for these purposes, where the alkyl substituent might improve properties like thermal stability or performance. cdc.gov

Exploration in Emerging Fields such as Nanotechnology and Sensors

The unique properties of this compound could be harnessed in the rapidly advancing fields of nanotechnology and sensor technology.

Nanotechnology: Hydrazine is a powerful reducing agent and is frequently used in the synthesis of metallic nanoparticles, such as silver (AgNPs) and copper-based nanoparticles. nih.govnih.gov In these syntheses, hydrazine reduces metal ions to their zero-valent state, leading to the formation of nanoparticles. Future research could investigate the use of sec-butylhydrazine for this purpose. It is conceivable that the sec-butyl group could act as a surface-capping agent during nanoparticle formation, influencing their size, shape, and stability, which in turn dictates their physical and chemical properties. nih.gov The integration of the hydrazine moiety within the final nanostructure can also modify its properties. nih.gov

Sensors: The development of sensitive and selective chemical sensors is crucial for environmental monitoring and public health. rsc.org A multitude of sensor platforms have been designed for the detection of hydrazine itself due to its toxicity. rsc.orgacs.orgeurekaselect.com An innovative research direction would be to reverse this paradigm and incorporate the sec-butylhydrazine moiety into new molecular structures designed to detect other analytes. The hydrazine group can react specifically with certain functional groups (e.g., aldehydes and ketones), and the chiral sec-butyl group could introduce stereoselectivity to the recognition process. This could lead to the development of novel chemosensors for the enantioselective detection of chiral molecules. These sensor molecules could be immobilized on surfaces, such as graphene-based materials or within polymer matrices, to create practical sensing devices. rsc.orgeurekaselect.com

常见问题

Q. What synthetic routes are recommended for preparing sec-butylhydrazine dihydrochloride with high purity?

A common method involves reacting sec-butylamine with hydrazine hydrate under acidic conditions, followed by hydrochlorination. For example, sulfonohydrazide derivatives are synthesized by adding sulfonyl chlorides to hydrazine hydrate in chloroform at 0°C, then stirring at room temperature (91% yield achieved in analogous reactions) . Ensure stoichiometric control of HCl to avoid over-acidification, which may degrade the product. Post-synthesis purification via recrystallization (ethanol/water) is advised, with characterization by NMR and mass spectrometry.

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Avoid long-term storage due to potential degradation into reactive byproducts (e.g., hydrazines or chlorides), which may increase toxicity . Always verify purity via HPLC before use in experiments, as degraded compounds can skew biological or chemical assay results .

Q. What safety protocols are critical when working with this compound?

Use fume hoods, nitrile gloves, and full-face shields. Hydrazine derivatives are neurotoxic and may cause respiratory irritation. Immediate decontamination with 5% acetic acid is recommended for spills . Safety Data Sheets (SDS) for analogous dihydrochlorides emphasize avoiding skin contact and aerosol formation during weighing .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Discrepancies often arise from metabolic differences (e.g., hepatic conversion in vivo vs. direct exposure in cell cultures). Design parallel studies:

Q. What experimental design optimizes the study of this compound’s reactivity in cross-coupling reactions?

Use a factorial design to test variables:

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

Follow ICH Q2(R1) guidelines:

- Specificity : Use HPLC-PDA to distinguish parent compound from degradation products (e.g., hydrazine peaks at 210 nm) .

- Linearity : Prepare calibration curves (0.1–100 µg/mL) in triplicate.

- Accuracy : Spike recovery tests (80–120% acceptable range) .

- Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method resilience.

Contradiction Analysis & Troubleshooting

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be addressed?

Common issues:

Q. How to interpret conflicting bioactivity results in antimicrobial assays using this compound?

Variability may stem from:

- Strain specificity : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) models separately .

- pH dependence : Adjust buffer systems (e.g., pH 5–8) to match physiological conditions. Include a positive control (e.g., octenidine dihydrochloride, known for broad-spectrum activity) to calibrate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。